molecular formula C28H42O2 B14437316 2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) CAS No. 77695-09-1

2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol)

Cat. No.: B14437316
CAS No.: 77695-09-1
M. Wt: 410.6 g/mol
InChI Key: VTDFJEYLSWSRPA-UHFFFAOYSA-N
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Description

2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications to enhance the stability and longevity of products by preventing oxidation. This compound is characterized by its two phenolic groups connected by a butane bridge, with tert-butyl and ethyl substituents enhancing its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) typically involves the alkylation of phenolic compounds. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually include moderate temperatures and controlled environments to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. The phenolic starting materials are subjected to alkylation reactions in reactors equipped with temperature and pressure control systems. The product is then purified through crystallization or distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized by the phenolic groups, thus preventing chain reactions that lead to oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Butane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other phenolic antioxidants. The butane bridge and tert-butyl groups contribute to its effectiveness in various applications, making it a valuable compound in both research and industry .

Properties

CAS No.

77695-09-1

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

IUPAC Name

2-tert-butyl-6-[1-(3-tert-butyl-5-ethyl-2-hydroxyphenyl)butyl]-4-ethylphenol

InChI

InChI=1S/C28H42O2/c1-10-13-20(21-14-18(11-2)16-23(25(21)29)27(4,5)6)22-15-19(12-3)17-24(26(22)30)28(7,8)9/h14-17,20,29-30H,10-13H2,1-9H3

InChI Key

VTDFJEYLSWSRPA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC(=C1)CC)C(C)(C)C)O)C2=C(C(=CC(=C2)CC)C(C)(C)C)O

Origin of Product

United States

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